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Compound of Interest

Compound Name: JNJ-38158471

Cat. No.: B1255802 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical research findings for JNJ-
38158471, a potent and selective tyrosine kinase inhibitor. The information presented herein is

a compilation of publicly available data intended to inform researchers and professionals in the

field of drug development.

Core Compound Activity
JNJ-38158471 is an orally bioavailable, small molecule inhibitor targeting the Vascular

Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis.[1]

Preclinical data have demonstrated its high selectivity and potent anti-tumor activity in both in

vitro and in vivo models.[1]

In Vitro Inhibitory Activity
JNJ-38158471 exhibits high selectivity for VEGFR-2. The following table summarizes the half-

maximal inhibitory concentrations (IC50) against various tyrosine kinases.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 11 Tech Support

https://www.benchchem.com/product/b1255802?utm_src=pdf-interest
https://www.benchchem.com/product/b1255802?utm_src=pdf-body
https://www.benchchem.com/product/b1255802?utm_src=pdf-body
https://www.benchchem.com/product/b1255802?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/19544081/
https://pubmed.ncbi.nlm.nih.gov/19544081/
https://www.benchchem.com/product/b1255802?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1255802?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Target Kinase IC50 (nM)

VEGFR-2 40[1]

Ret 180[1]

Kit 500[1]

VEGFR-1 >1000[1]

VEGFR-3 >1000[1]

Raf No significant activity[1]

Cellular Activity
In cell-based assays, JNJ-38158471 demonstrated potent inhibition of VEGF-stimulated

VEGFR-2 autophosphorylation in human umbilical vein endothelial cells (HUVECs) at

nanomolar concentrations.[1][2][3] Furthermore, it effectively inhibited VEGF-dependent

migration of endothelial cells.[1]

In Vivo Efficacy
Preclinical studies in various animal models have shown significant anti-tumor efficacy of JNJ-
38158471.

Xenograft Tumor Models
Once-daily oral administration of JNJ-38158471 resulted in substantial tumor growth inhibition

in several human tumor xenograft models in nude mice.

Tumor Model Maximum Tumor Growth Inhibition

A431 (Epidermoid Carcinoma) Up to 90%[1]

HCT116 (Colorectal Carcinoma) Up to 90%[1]

A375 (Melanoma) Up to 90%[1]
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Notably, in the A375 melanoma xenograft model, a significant delay in tumor growth was

observed for up to four weeks after the cessation of monotherapy with JNJ-38158471.[1] In the

HCT116 colorectal cancer model, daily oral doses ranging from 10 to 200 mg/kg led to a

decrease in tumor size.[3]

Angiogenesis Models
JNJ-38158471 demonstrated potent anti-angiogenic effects in vivo.

Model Treatment Result

VEGF-induced Corneal

Angiogenesis (C57BL/6J mice)
100 mg/kg, once daily

83% inhibition of

neovascularization[2]

VEGF-induced Corneal

Angiogenesis (C57BL/6J mice)
10 mg/kg, once daily

15% inhibition of

neovascularization[2]

Spontaneous Polyp Formation

(APC min-mouse model)
Not specified Inhibition of polyp formation[1]

The compound was reported to be well-tolerated in these animal models.[1]

Mechanism of Action and Signaling Pathway
JNJ-38158471 exerts its anti-tumor and anti-angiogenic effects by inhibiting the VEGFR-2

signaling pathway. Upon binding of its ligand, Vascular Endothelial Growth Factor (VEGF),

VEGFR-2 dimerizes and undergoes autophosphorylation, initiating a cascade of downstream

signaling events that promote endothelial cell proliferation, migration, survival, and vascular

permeability. By blocking the ATP-binding site of the VEGFR-2 tyrosine kinase domain, JNJ-
38158471 prevents this autophosphorylation and subsequent downstream signaling.
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Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of JNJ-38158471.
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Experimental Protocols
While specific, detailed internal protocols for the preclinical studies on JNJ-38158471 are not

publicly available, the following represents generalized methodologies based on standard

practices for the types of experiments conducted.

In Vitro Kinase Inhibition Assay (General Protocol)
Objective: To determine the IC50 of JNJ-38158471 against target kinases.

Materials:

Recombinant human kinase enzymes (e.g., VEGFR-2, Ret, Kit)

Kinase-specific substrate (e.g., a synthetic peptide)

ATP (Adenosine triphosphate)

Assay buffer (typically containing MgCl2, MnCl2, DTT)

JNJ-38158471 (in various concentrations)

Microtiter plates

Detection reagent (e.g., ADP-Glo™, HTRF®, or similar)

Procedure:

Prepare serial dilutions of JNJ-38158471 in an appropriate solvent (e.g., DMSO) and then in

assay buffer.

In a microtiter plate, add the kinase enzyme, the kinase-specific substrate, and the various

concentrations of JNJ-38158471.

Initiate the kinase reaction by adding a solution of ATP.

Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60

minutes).
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Stop the reaction and add the detection reagent according to the manufacturer's instructions.

This reagent measures the amount of ADP produced or the amount of phosphorylated

substrate.

Measure the signal (e.g., luminescence, fluorescence) using a plate reader.

Calculate the percentage of kinase activity inhibition for each concentration of JNJ-
38158471 compared to a control (no inhibitor).

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the

data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular VEGFR-2 Phosphorylation Assay (General
Protocol)
Objective: To assess the inhibitory effect of JNJ-38158471 on VEGF-induced VEGFR-2

autophosphorylation in a cellular context.

Materials:

Human Umbilical Vein Endothelial Cells (HUVECs)

Cell culture medium (e.g., EGM-2)

VEGF (Vascular Endothelial Growth Factor)

JNJ-38158471

Lysis buffer

Antibodies: anti-phospho-VEGFR-2 (pY1175), anti-total-VEGFR-2

ELISA plates or Western blotting equipment

Procedure:

Culture HUVECs to near confluence and then serum-starve for several hours to reduce

basal receptor phosphorylation.
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Pre-treat the cells with various concentrations of JNJ-38158471 for a specified duration

(e.g., 1-2 hours).

Stimulate the cells with a specific concentration of VEGF for a short period (e.g., 5-10

minutes) to induce VEGFR-2 phosphorylation.

Lyse the cells and collect the protein lysates.

Quantify the levels of phosphorylated VEGFR-2 and total VEGFR-2 using a sandwich ELISA

or Western blotting.

Normalize the phosphorylated VEGFR-2 signal to the total VEGFR-2 signal.

Determine the concentration-dependent inhibition of VEGFR-2 phosphorylation by JNJ-
38158471.

In Vivo Tumor Xenograft Study (General Protocol)
Objective: To evaluate the anti-tumor efficacy of JNJ-38158471 in a mouse model.

Materials:

Immunocompromised mice (e.g., nude or SCID mice)

Human tumor cell line (e.g., HCT116)

JNJ-38158471 formulated for oral administration

Vehicle control

Calipers for tumor measurement

Procedure:

Subcutaneously implant a specific number of tumor cells into the flank of each mouse.

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

Randomize the mice into treatment and control groups.
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Administer JNJ-38158471 orally, once daily, at various dose levels. The control group

receives the vehicle.

Measure tumor volume using calipers at regular intervals (e.g., 2-3 times per week). Tumor

volume can be calculated using the formula: (Length x Width²)/2.

Monitor the body weight and general health of the mice throughout the study as an indicator

of toxicity.

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g.,

histology, biomarker analysis).

Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control

group.
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Caption: A generalized preclinical experimental workflow for the evaluation of a kinase inhibitor

like JNJ-38158471.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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and industry.
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